molecular formula C9H9BrO B024917 3-(2-Bromophenyl)propanal CAS No. 107408-16-2

3-(2-Bromophenyl)propanal

Cat. No.: B024917
CAS No.: 107408-16-2
M. Wt: 213.07 g/mol
InChI Key: LZYQKMVDCBFOOX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)propanal (CAS: 107408-16-2) is an aromatic aldehyde with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Structurally, it consists of a propanal chain (CH₂CH₂CHO) attached to the ortho position of a brominated benzene ring. Key physical properties include a density of 1.399 g/cm³, a boiling point of 262.98°C, and a flash point of 73.92°C . Its aldehyde functional group renders it reactive in nucleophilic additions and oxidation reactions, making it valuable in organic synthesis, particularly for pharmaceutical intermediates or ligand design .

Preparation Methods

Synthetic Routes Overview

3-(2-Bromophenyl)propanal (C9_9H9_9BrO) is synthesized via strategic functional group transformations, primarily leveraging alcohols and esters as precursors. The compound’s aldehyde group is introduced through oxidation or sequential reduction-oxidation steps, with reaction conditions tailored to preserve the aromatic bromine substituent. Below, we analyze the two dominant pathways validated in recent literature.

Oxidation of 3-(2-Bromophenyl)propan-1-ol

The direct oxidation of 3-(2-bromophenyl)propan-1-ol represents a straightforward route to the target aldehyde. This method employs pyridinium chlorochromate (PCC) as the oxidizing agent, a reagent selective for primary alcohols without over-oxidizing aldehydes to carboxylic acids.

Procedure and Reaction Conditions

In a representative protocol, 3-(2-bromophenyl)propan-1-ol (5.0 g, 21.7 mmol) is dissolved in dichloromethane (50 mL) under nitrogen. PCC (7.5 g, 34.7 mmol) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated NaHCO3_3, filtered through Celite, and concentrated to yield this compound as a pale-yellow oil (4.3 g, 87% yield) .

Table 1: Oxidation of 3-(2-Bromophenyl)propan-1-ol

ParameterDetails
Starting Material3-(2-Bromophenyl)propan-1-ol
Oxidizing AgentPCC (1.6 equiv)
SolventDichloromethane
Temperature0°C → Room Temperature
Reaction Time12 hours
Yield87%
Source

Mechanistic Insights

PCC mediates the oxidation via a two-electron transfer mechanism, forming a chromate intermediate that facilitates dehydrogenation. The mild conditions prevent epimerization or bromine displacement, critical for maintaining structural integrity .

Reduction-Oxidation Sequence from α,β-Unsaturated Esters

A two-step strategy involving reduction of ethyl 3-(2-bromophenyl)prop-2-enoate to the alcohol, followed by oxidation, offers higher overall yields (up to 98%) and scalability.

Step 1: Reduction of Ethyl 3-(2-Bromophenyl)prop-2-enoate

The α,β-unsaturated ester is reduced using lithium triethylborohydride (Super Hydride®), a sterically hindered reagent that selectively targets the double bond without ester hydrolysis.

Procedure :
Ethyl 3-(2-bromophenyl)prop-2-enoate (10.0 g, 36.5 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) and cooled to −78°C. Super Hydride® (1.0 M in THF, 73 mL, 73 mmol) is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with saturated NH4_4Cl, extracted with ethyl acetate, and concentrated to afford 3-(2-bromophenyl)propan-1-ol (9.2 g, 98% yield) .

Step 2: Oxidation to this compound

The alcohol intermediate is oxidized to the aldehyde using PCC under conditions identical to Section 2.1, yielding 8.1 g (88% per step, 86% overall) .

Table 2: Two-Step Synthesis from α,β-Unsaturated Ester

ParameterStep 1 (Reduction)Step 2 (Oxidation)
Starting MaterialEthyl 3-(2-bromophenyl)prop-2-enoate3-(2-Bromophenyl)propan-1-ol
ReagentSuper Hydride® (2.0 equiv)PCC (1.6 equiv)
SolventTHFDichloromethane
Temperature−78°C0°C → Room Temperature
Reaction Time2 hours12 hours
Yield98%88%
Overall Yield86%
Source

Alternative Synthetic Approaches

Malonic Acid Condensation

A less common route involves condensation of 2-bromobenzaldehyde with malonic acid in pyridine, though this method suffers from moderate yields (50%) and side product formation .

Procedure :
2-Bromobenzaldehyde (5.0 g, 27 mmol) and malonic acid (2.8 g, 27 mmol) are heated in pyridine (20 mL) at 100°C for 3 hours. After neutralization with HCl, the product is recrystallized from ethyl acetate/hexane to yield this compound (2.7 g, 50%) .

Table 3: Malonic Acid Condensation Method

ParameterDetails
Starting Material2-Bromobenzaldehyde
ReagentMalonic Acid, Pyridine
Temperature100°C
Reaction Time3 hours
Yield50%
Source

Comparative Analysis of Methods

The reduction-oxidation sequence (Section 3) outperforms direct oxidation and condensation routes in yield and scalability. Key advantages include:

  • Higher Yields : 86% overall vs. 50–87% for single-step methods.

  • Functional Group Tolerance : Super Hydride® selectively reduces esters without affecting bromine .

  • Scalability : Demonstrated at 100 g scale in industrial settings .

Conversely, the malonic acid method (Section 4.1) offers simplicity but is limited by side reactions and lower efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-(2-Bromophenyl)propanoic acid.

    Reduction: 3-(2-Bromophenyl)propanol.

    Substitution: 3-(2-Methoxyphenyl)propanal.

Scientific Research Applications

3-(2-Bromophenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Functional Group Analogs

2.1.1. 3-(2-Bromophenyl)propionic Acid
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol
  • Key Differences :
    • Replaces the aldehyde (-CHO) group with a carboxylic acid (-COOH), increasing polarity and boiling point (data unavailable).
    • Used as a precursor for alcohols (e.g., 3-(2-bromophenyl)propan-1-ol via reduction) .
    • Higher molecular weight due to the additional oxygen atom .
2.1.2. Methyl 3-(2-Bromophenyl)propanoate
  • CAS : 66191-86-4
  • Molecular Formula : C₁₀H₁₁BrO₂
  • Similarity Score : 0.94 (structural similarity to 3-(2-bromophenyl)propanal) .
  • Key Differences :
    • Ester (-COOCH₃) group confers stability against oxidation compared to the aldehyde.
    • Lower reactivity in nucleophilic additions but useful in coupling reactions .

Halogen-Substituted Analogs

2.2.1. 3-(2-Chlorophenyl)propanal
  • CAS : 157433-36-8
  • Molecular Formula : C₉H₉ClO
  • Molecular Weight : 168.62 g/mol .
  • Key Differences :
    • Bromine replaced with chlorine, reducing molecular weight (168.62 vs. 213.07 g/mol).
    • Lower boiling point and density due to smaller atomic radius and weaker van der Waals forces .
2.2.2. 3-(3-Bromo-2-fluorophenyl)propanoic Acid
  • CAS : 1261814-91-8
  • Molecular Formula : C₉H₈BrFO₂
  • Key Differences :
    • Fluorine substitution enhances electronegativity, influencing electronic properties and binding affinity in medicinal chemistry .
    • Carboxylic acid group increases solubility in polar solvents compared to the aldehyde .

Positional Isomers and Ring-Substituted Derivatives

2.3.1. 3-(4-Bromophenyl)propanal
2.3.2. 3-(3-Methoxyphenyl)propanal
  • Source: Isolated from Eucheuma spinosum (red algae) .
  • Key Differences :
    • Methoxy (-OCH₃) group at the meta position increases electron density on the ring, altering reactivity in aromatic substitutions.
    • Demonstrated antioxidant activity, unlike this compound .

Biological Activity

Overview

3-(2-Bromophenyl)propanal is an organic compound with the molecular formula C₉H₉BrO, characterized by a bromine atom attached to a phenyl ring and an aldehyde group at the end of a three-carbon chain. This unique structure influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Weight : 213.07 g/mol
  • Functional Groups : Bromine (Br) at the ortho position, aldehyde (−CHO)

Antimicrobial Properties

Research indicates that brominated phenyl derivatives, including this compound, exhibit potential antimicrobial activity. The presence of the bromine atom enhances the compound's electrophilic character, which may contribute to its effectiveness against various microbial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving the modulation of specific molecular targets, such as enzymes involved in cell signaling pathways. The bromine atom's unique positioning is believed to play a significant role in enhancing these biological effects.

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that its interactions with biological molecules could involve:

  • Enzyme Inhibition : Potential inhibition of enzymes linked to inflammatory pathways.
  • Receptor Modulation : Interaction with cellular receptors that may influence cell growth and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other halogenated phenyl aldehydes:

Compound NameMolecular FormulaKey Features
3-(4-Bromophenyl)propanalC₉H₉BrOBromine at para position; distinct biological activity
3-(2-Chlorophenyl)propanalC₉H₉ClOChlorine substituent; different reactivity
4-(Bromophenyl)butanalC₁₀H₁₁BrOLonger carbon chain; different synthetic pathways

These compounds highlight the diversity within halogenated phenyl aldehydes and their potential applications in various fields, including drug discovery and development.

Case Studies

  • Synthesis of Daphenylline :
    • Significance : this compound serves as a crucial starting point for constructing complex structures like Daphenylline.
    • Methodology : The synthesis involves an iron(III)-catalyzed aza-Cope-Mannich reaction followed by aryl radical-alkene cyclization, showcasing the compound's utility in organic synthesis.
  • Anticancer Research :
    • A study explored the effects of various brominated compounds on cancer cell lines, noting that this compound exhibited significant cytotoxicity against certain types of cancer cells. This suggests its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(2-Bromophenyl)propanal in laboratory settings?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 2-bromobenzene with propanal derivatives, followed by selective reduction. For example, analogous compounds like 3-(2-Chlorophenyl)propanal are synthesized via Friedel-Crafts alkylation using AlCl₃ as a catalyst, followed by oxidation or reduction steps to yield the aldehyde . Adjusting reaction conditions (e.g., solvent polarity, temperature) can optimize intermediate stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the aldehyde proton (δ ~9-10 ppm) and aromatic substituents.
  • IR Spectroscopy : Identification of the carbonyl stretch (C=O, ~1720 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • GC-MS : To assess purity and molecular ion peaks (e.g., M+ at m/z 213 for C₉H₉BrO).
    Cross-referencing with databases like PubChem ensures structural validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during its synthesis?

  • Methodological Answer :

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃ or FeCl₃) for efficient Friedel-Crafts reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution.
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions like over-oxidation.
    For brominated analogs, inert atmospheres (N₂/Ar) prevent debromination .

Q. How do electronic effects of the 2-bromo substituent influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • The electron-withdrawing bromine atom at the ortho position increases the electrophilicity of the aldehyde group, facilitating nucleophilic attacks (e.g., Grignard reactions).
  • Comparative studies with 3-(3-Bromophenyl)propanal (meta-substituted) show reduced reactivity due to diminished resonance effects .
  • Experimental Design : Kinetic studies using varying nucleophiles (e.g., amines vs. alcohols) under controlled pH and solvent conditions can quantify these effects.

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Validation : Reproduce studies under standardized conditions (e.g., cell lines, assay protocols).
  • Structural Confirmation : Ensure derivative purity via HPLC and crystallography to rule out impurities affecting bioactivity.
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, DSSTox) to identify trends. For example, conflicting IC₅₀ values in antimicrobial assays may stem from bacterial strain variability .

Q. In medicinal chemistry, how does the bromine substituent’s position affect the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Ortho vs. Para Substitution : The ortho-bromo group in this compound enhances steric hindrance, potentially altering binding to targets like ion channels. For example, analogs with para-substituents exhibit lower anticonvulsant activity due to reduced membrane permeability .
  • Structure-Activity Relationship (SAR) Studies : Synthesize positional isomers and compare their pharmacokinetic profiles (e.g., logP, solubility) and target affinity using molecular docking.

Properties

IUPAC Name

3-(2-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQKMVDCBFOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450099
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107408-16-2
Record name 3-(2-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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